N'-[4-(Dimethylamino)phenyl]-N,N-diphenylurea
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Overview
Description
N’-[4-(Dimethylamino)phenyl]-N,N-diphenylurea is an organic compound with the molecular formula C21H21N3O. It is known for its unique chemical structure, which includes a dimethylamino group attached to a phenyl ring, and two phenyl groups attached to a urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(Dimethylamino)phenyl]-N,N-diphenylurea typically involves the reaction of 4-(Dimethylamino)phenyl isocyanate with diphenylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
4-(Dimethylamino)phenyl isocyanate+Diphenylamine→N’-[4-(Dimethylamino)phenyl]-N,N-diphenylurea
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 25-30°C. The product is then purified using column chromatography or recrystallization techniques .
Industrial Production Methods
In an industrial setting, the production of N’-[4-(Dimethylamino)phenyl]-N,N-diphenylurea may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Industrial production may also involve additional steps such as solvent recovery and waste management to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N’-[4-(Dimethylamino)phenyl]-N,N-diphenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N’-[4-(Dimethylamino)phenyl]-N,N-diphenylurea oxide, while reduction may produce N’-[4-(Dimethylamino)phenyl]-N,N-diphenylurea alcohol .
Scientific Research Applications
N’-[4-(Dimethylamino)phenyl]-N,N-diphenylurea has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[4-(Dimethylamino)phenyl]-N,N-diphenylurea involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit the activity of histone deacetylases, which play a role in gene expression and regulation .
Comparison with Similar Compounds
Similar Compounds
- N’-[4-(Dimethylamino)phenyl]-N’-phenylurea
- 4-(Dimethylamino)phenyl isocyanate
- N’-Cycloheptyl-N,N-diphenylurea
Uniqueness
N’-[4-(Dimethylamino)phenyl]-N,N-diphenylurea is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H21N3O |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-[4-(dimethylamino)phenyl]-1,1-diphenylurea |
InChI |
InChI=1S/C21H21N3O/c1-23(2)18-15-13-17(14-16-18)22-21(25)24(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-16H,1-2H3,(H,22,25) |
InChI Key |
UMRUDSZUNDFSRG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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